2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(11(15)3-9)7-21-13-17-4-10(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLTMNGQVPUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Thioether Formation: The thioether linkage is formed by reacting the dichlorobenzyl derivative with a thiol compound under basic conditions.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base.
Acetamide Formation: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the dichlorobenzyl group, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl group or the imidazole ring, resulting in various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives and dichlorobenzyl derivatives.
Substitution Products: Various substituted imidazole and dichlorobenzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring, a thioether linkage with a dichlorobenzyl moiety, and an acetamide group. Its unique structural characteristics contribute to its biological activity.
Molecular Formula: C₁₆H₁₇Cl₂N₃O₂S
Molecular Weight: 386.3 g/mol
Research indicates that compounds containing imidazole rings often exhibit diverse biological effects. The following table summarizes the potential biological activities associated with 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antifungal | Potential efficacy in inhibiting fungal growth. |
| Anti-inflammatory | May reduce inflammation through modulation of immune response. |
| Neuroprotective | Potential protective effects against neurodegenerative conditions. |
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases. Studies have shown that imidazole derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects by reducing excitotoxicity linked to glutamate signaling.
Case Study: Neuroprotection in Animal Models
A study involving rodent models of Alzheimer's disease demonstrated that administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function. This suggests a potential role in the treatment of Alzheimer’s disease by targeting neuroinflammation and oxidative stress.
Antimicrobial Research
The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Case Study: Efficacy Against MRSA
A laboratory study assessed the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of Imidazole Ring: Utilizing appropriate precursors to construct the imidazole framework.
- Thioether Linkage Creation: Introducing the dichlorobenzyl moiety through thioether formation.
- Acetamide Functionalization: Finalizing the structure by adding the acetamide group.
Mechanism of Action
The mechanism of action of 2-(2-((2,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to the modulation of biological processes.
Pathways Involved: It can influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s dichlorobenzylthio group differs from monochlorobenzylthio in 5j (), which may alter steric and electronic interactions in biological targets .
- Unlike thiadiazole or triazole cores in analogs (–2), the imidazole core in the target compound may enhance hydrogen-bonding capacity due to its nitrogen-rich structure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions:
Formation of the imidazole ring via cyclization of precursors (e.g., substituted benzaldehydes and thioureas) under acidic/basic conditions.
Thioether bond formation between the imidazole-thiol intermediate and 2,4-dichlorobenzyl chloride using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to drive nucleophilic substitution .
Acetamide group introduction via coupling reactions (e.g., chloroacetyl chloride with amines).
- Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and catalyst selection (e.g., Pd/C for hydrogenation) significantly improve yield and purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the imidazole ring (e.g., ¹H-NMR chemical shifts at δ 7.2–8.1 ppm for aromatic protons) and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .
Q. What strategies are employed to optimize the thioether linkage formation during synthesis to minimize side reactions?
- Key Steps :
- Use of anhydrous conditions to prevent hydrolysis of the benzyl chloride precursor.
- Slow addition of the thiol intermediate to avoid dimerization.
- Catalytic iodide (e.g., KI) to enhance reactivity in SN2 mechanisms .
Advanced Research Questions
Q. How do structural modifications at the imidazole ring's 5-position affect the compound's biological activity?
- Experimental Design :
- Synthesize analogs with substituents (e.g., hydroxymethyl vs. nitro groups) and compare their IC₅₀ values in enzyme inhibition assays.
- Case Study : Replacing the hydroxymethyl group with a nitro moiety ( ) reduced solubility but increased binding affinity for fungal cytochrome P450 targets due to enhanced π-stacking .
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Methodology :
Molecular Docking : Software like AutoDock Vina simulates interactions with target enzymes (e.g., CYP51). The imidazole ring’s nitrogen atoms coordinate with heme iron, while the dichlorobenzyl group occupies hydrophobic pockets .
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking poses .
Q. How can contradictory data regarding the compound's solubility and stability be resolved through experimental design?
- Resolution Strategies :
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes to improve aqueous solubility for in vitro assays .
- Stability : Conduct forced degradation studies (e.g., exposure to light, heat, or pH extremes) with LC-MS monitoring to identify degradation pathways. For example, the thioether bond is prone to oxidation, requiring antioxidant additives (e.g., BHT) in storage buffers .
Q. What experimental approaches are used to analyze conflicting results in enzyme inhibition assays across studies?
- Troubleshooting :
- Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure consistency.
- Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities. For instance, SPR measurements resolved false positives from compound autofluorescence in FP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
